molecular formula C5H13ClN2O2 B2478308 2-aminoethyl N,N-dimethylcarbamate hydrochloride CAS No. 1955548-49-8

2-aminoethyl N,N-dimethylcarbamate hydrochloride

Cat. No.: B2478308
CAS No.: 1955548-49-8
M. Wt: 168.62
InChI Key: NBQBJQGTJDLGKB-UHFFFAOYSA-N
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Description

2-aminoethyl N,N-dimethylcarbamate hydrochloride: is a chemical compound with the molecular formula C5H13ClN2O2. It is a derivative of carbamic acid and is characterized by the presence of an aminoethyl group and a dimethylcarbamate moiety. This compound is often used in various chemical and biological research applications due to its unique properties.

Scientific Research Applications

2-aminoethyl N,N-dimethylcarbamate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Safety and Hazards

The safety data for 2-aminoethyl N,N-dimethylcarbamate hydrochloride is currently unavailable online . It’s always important to handle chemicals with care and use appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethyl N,N-dimethylcarbamate hydrochloride typically involves the reaction of 2-aminoethanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-aminoethyl N,N-dimethylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted carbamates or other derivatives.

Mechanism of Action

The mechanism of action of 2-aminoethyl N,N-dimethylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

    2-aminoethyl N,N-dimethylcarbamate: The non-hydrochloride form of the compound.

    N,N-dimethylcarbamate: A simpler derivative without the aminoethyl group.

    2-aminoethyl carbamate: Lacks the dimethyl groups on the carbamate moiety.

Uniqueness: 2-aminoethyl N,N-dimethylcarbamate hydrochloride is unique due to the presence of both the aminoethyl and dimethylcarbamate groups, which confer specific chemical and biological properties. This combination makes it particularly useful in various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-aminoethyl N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-7(2)5(8)9-4-3-6;/h3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBJQGTJDLGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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